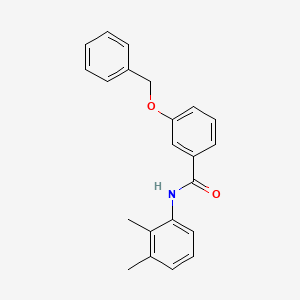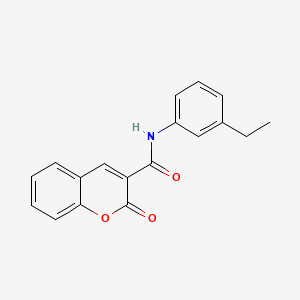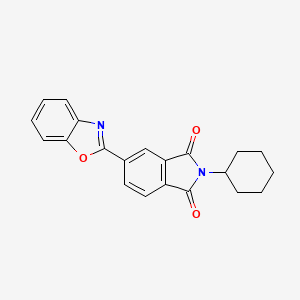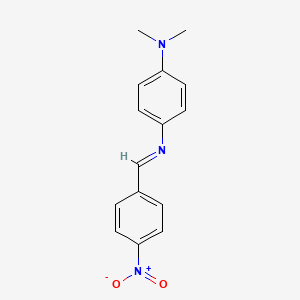
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDB belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in inflammation and cell survival. By inhibiting NF-kB, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and reduction of pain. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of healthy tissues. Additionally, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to reduce the activity of enzymes and signaling pathways that are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of new drugs. However, there are also some limitations to using 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide.
Orientations Futures
There are several future directions for the research of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. One area of research is the development of new drugs based on the structure of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. By modifying the structure of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, it may be possible to develop more potent and specific drugs for the treatment of cancer, inflammation, and pain. Another area of research is the investigation of the mechanism of action of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. By understanding the biochemical and physiological effects of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, it may be possible to develop new drugs that target specific enzymes and signaling pathways. Finally, further research is needed to investigate the potential side effects and toxicity of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 2,3-dimethylaniline with benzoyl chloride, followed by the reaction of the resulting N-(2,3-dimethylphenyl)benzamide with benzyl bromide. The final product, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, is obtained by the reaction of the intermediate with sodium hydroxide. The synthesis of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide is a multi-step process that requires careful attention to reaction conditions and purification techniques.
Applications De Recherche Scientifique
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is the use of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide as an anti-cancer agent. Studies have shown that 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-6-13-21(17(16)2)23-22(24)19-11-7-12-20(14-19)25-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWUGBWFWCEOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)

